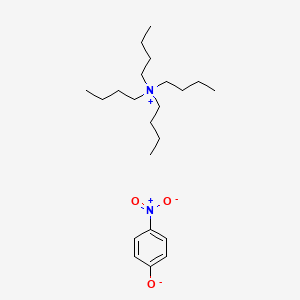

Tetrabutylammonium p-Nitrophenoxide

描述

Significance of Quaternary Ammonium (B1175870) Salts in Modern Chemical Transformations

Quaternary ammonium salts (QAS), often referred to as "quats," are a class of ionic compounds with the general formula [NR₄]⁺Y⁻, where R represents alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, regardless of the pH of their solution. wikipedia.org This permanent charge is a key feature that underpins their wide-ranging applications.

In modern chemical transformations, QAS are highly significant, primarily for their role as phase-transfer catalysts (PTCs). wikipedia.orgtaylorandfrancis.comsacheminc.com PTCs facilitate reactions between reactants that are located in different immiscible phases, such as an organic solvent and an aqueous solution. wikipedia.org The quaternary ammonium cation can transport an anion from the aqueous phase into the organic phase, where the reaction can then occur. This capability is crucial in various organic reactions, including Williamson synthesis and Michael additions. taylorandfrancis.com Research has indicated that quaternary ammonium salts can be more effective as phase-transfer catalysts than other systems like crown ethers and polyethylene (B3416737) glycols. taylorandfrancis.com

Beyond their catalytic activity, QAS are utilized in a variety of other applications. They are found in the production of polymers, agrochemicals, and pharmaceuticals. sacheminc.com Furthermore, their ability to function as surfactants, disinfectants, and antistatic agents has led to their inclusion in numerous consumer products such as fabric softeners and hair conditioners. wikipedia.orgsacheminc.com The synthesis of QAS is often achieved through the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide. nih.gov

Historical and Current Perspectives on p-Nitrophenoxide Anion Reactivity

The p-nitrophenoxide anion is the conjugate base of p-nitrophenol. The presence of the electron-withdrawing nitro group (-NO₂) at the para position significantly influences the reactivity and properties of the phenoxide ion. fiveable.me This nitro group stabilizes the negative charge on the oxygen atom through resonance, making p-nitrophenol more acidic (pKa ≈ 7.1) than phenol (B47542) (pKa ≈ 9.9). fiveable.mewikipedia.org

Historically, the vibrant yellow color of the p-nitrophenoxide anion in alkaline solutions has led to its use as a pH indicator. wikipedia.org The color change from colorless (as p-nitrophenol) below pH 5.4 to yellow above pH 7.5 is a result of the formation of the p-nitrophenoxide ion, which exhibits strong absorbance at 405 nm. wikipedia.org

From a reactivity perspective, the electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. fiveable.me However, it makes the compound susceptible to nucleophilic aromatic substitution, a less common reaction for benzene derivatives. The p-nitrophenoxide anion itself can act as a nucleophile in various reactions. In biochemical research, substrates containing the p-nitrophenoxide moiety are often used to assay the activity of enzymes like alkaline phosphatase. The enzymatic cleavage of a phosphate (B84403) group from a molecule like p-nitrophenyl phosphate (PNPP) releases the yellow p-nitrophenoxide, providing a simple colorimetric method for detecting enzyme activity. wikipedia.org

Current research continues to explore the resonance structures of the p-nitrophenoxide ion to better understand its stability and reactivity. youtube.com The delocalization of the negative charge from the oxygen atom onto the nitro group is a key aspect of its electronic structure. youtube.comlearncbse.in

Research Scope and Interdisciplinary Relevance of Tetrabutylammonium (B224687) p-Nitrophenoxide Systems

The combination of the tetrabutylammonium cation and the p-nitrophenoxide anion in one compound, tetrabutylammonium p-nitrophenoxide, opens up unique avenues for research. The bulky, non-coordinating tetrabutylammonium cation effectively isolates the p-nitrophenoxide anion in organic solvents, allowing for the study of its "naked" reactivity without the influence of coordinating metal counterions.

This system is of significant interest in the study of reaction mechanisms, particularly in nucleophilic substitution and addition reactions where the p-nitrophenoxide acts as the nucleophile. The solubility of tetrabutylammonium salts in a wide range of organic solvents makes it a valuable tool for chemists studying reaction kinetics and thermodynamics in non-aqueous environments.

The interdisciplinary relevance of this compound systems extends into materials science and photochemistry. The p-nitrophenoxide chromophore can be incorporated into larger molecular assemblies or polymers, and the tetrabutylammonium counterion can influence the solubility and processing of these materials. Research into phthalocyanines containing nitro groups, for example, has shown potential applications in catalysis and as dyes for polymer materials. researchgate.net The study of such systems can provide insights into charge-transfer interactions and the photophysical properties of organic materials.

Data Tables

Table 1: Properties of p-Nitrophenol and its Conjugate Base

| Property | p-Nitrophenol | p-Nitrophenoxide Anion |

| Appearance | Colorless to yellow crystalline solid wikipedia.org | Yellow in solution wikipedia.org |

| pKa of p-Nitrophenol | ~7.1 fiveable.mewikipedia.org | N/A |

| λmax (in strong alkali) | Weak absorbance at 405 nm wikipedia.org | 405 nm wikipedia.org |

| Molar Absorptivity (ε) at λmax | ~0.2 mM⁻¹ cm⁻¹ wikipedia.org | 18.3 to 18.4 mM⁻¹ cm⁻¹ wikipedia.org |

| Molecular Formula | C₆H₅NO₃ | C₆H₄NO₃⁻ nih.gov |

| Molecular Weight | 139.11 g/mol | 138.10 g/mol nih.gov |

Table 2: Applications of Quaternary Ammonium Salts

| Application Area | Specific Use |

| Catalysis | Phase-Transfer Catalysts (e.g., Williamson Synthesis, Michael Addition) wikipedia.orgtaylorandfrancis.com |

| Industrial Chemistry | Synthesis of polymers and agrochemicals sacheminc.com |

| Consumer Products | Disinfectants, surfactants, fabric softeners, antistatic agents wikipedia.orgsacheminc.com |

| Pharmaceuticals | Active ingredients and synthesis intermediates sacheminc.com |

| Biochemistry | Enzyme assays (related p-nitrophenyl compounds) wikipedia.org |

属性

IUPAC Name |

4-nitrophenolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H5NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10/h5-16H2,1-4H3;1-4,8H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRHOHUAHHYNBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184094 | |

| Record name | Tetrabutylammonium 4-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-48-0 | |

| Record name | Tetrabutylammonium 4-nitrophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium 4-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium p-Nitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Tetrabutylammonium P Nitrophenoxide and Its Derivatives

Established Preparative Routes for Tetrabutylammonium (B224687) p-Nitrophenoxide

The primary and most direct route for the synthesis of tetrabutylammonium p-nitrophenoxide involves a straightforward acid-base neutralization reaction. thesciencehive.co.uknumberanalytics.com This method leverages the acidic nature of p-nitrophenol and the basic character of a suitable tetrabutylammonium source.

The fundamental reaction can be represented as:

p-Nitrophenol + Tetrabutylammonium Base → this compound + Byproduct

The most commonly employed tetrabutylammonium base is tetrabutylammonium hydroxide (B78521) (TBAOH) . researchgate.netreagecon.com The reaction between p-nitrophenol and TBAOH in a suitable solvent yields this compound and water. The choice of solvent is crucial and typically includes polar solvents like methanol (B129727), ethanol, or isopropanol (B130326) to ensure the solubility of the reactants. reagecon.com

An alternative approach involves the reaction of an alkali metal salt of p-nitrophenol, such as sodium p-nitrophenoxide, with a tetrabutylammonium halide, typically tetrabutylammonium bromide or iodide. google.comgoogle.com This metathesis reaction results in the formation of this compound and an alkali metal halide as a byproduct. The success of this method often depends on the differential solubility of the desired product and the inorganic salt byproduct to facilitate separation.

A patent describes a related synthesis of a tetrabutylammonium phenolate (B1203915) diphenol adduct where an alkali phenolate is reacted with a tetrabutylammonium salt in an aqueous phase. google.comgoogle.com This indicates that water can also be a viable reaction medium under specific conditions.

Synthesis of Substituted p-Nitrophenoxide Derivatives for Specific Research Objectives

The synthesis of substituted p-nitrophenoxide derivatives follows a similar logic, beginning with the synthesis of the appropriately substituted p-nitrophenol. The introduction of various functional groups onto the aromatic ring of p-nitrophenol allows for the fine-tuning of the electronic and steric properties of the resulting phenoxide, which can be crucial for specific research applications.

The synthesis of substituted nitrophenols can be achieved through several established organic chemistry methodologies. For instance, the nitration of substituted phenols is a common strategy. paspk.org The directing effects of the pre-existing substituents on the phenol (B47542) ring will determine the position of the incoming nitro group.

Alternatively, nucleophilic aromatic substitution on a di-nitro-substituted benzene (B151609) ring can be employed. One of the nitro groups can be displaced by a nucleophile, while the other remains to form the nitrophenoxide. Another route involves the modification of functional groups already present on the p-nitrophenol scaffold.

Once the desired substituted p-nitrophenol is obtained, its conversion to the corresponding tetrabutylammonium salt is accomplished using the same acid-base chemistry described in section 2.1. The reaction with tetrabutylammonium hydroxide or the metathesis reaction with a tetrabutylammonium halide will yield the target substituted this compound.

Optimization of Reaction Conditions and Isolation Techniques in Preparative Chemistry

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound and its derivatives. Several factors can be manipulated to enhance the reaction efficiency. numberanalytics.com

Reaction Conditions:

Stoichiometry: The molar ratio of the reactants should be carefully controlled. In the acid-base reaction, a slight excess of either the p-nitrophenol or the tetrabutylammonium base can be used to ensure complete conversion of the limiting reagent.

Solvent: The choice of solvent can significantly impact the reaction rate and the ease of product isolation. numberanalytics.com Polar protic solvents like alcohols are generally effective for dissolving the reactants.

Temperature: While the acid-base reaction is typically fast at room temperature, gentle heating can be applied to ensure the reaction goes to completion, especially if the reactants have limited solubility. thesciencehive.co.uk

Concentration: The concentration of the reactants can influence the reaction rate. numberanalytics.com More concentrated solutions may lead to faster reactions but could also complicate product isolation if precipitation occurs prematurely.

Isolation and Purification:

The isolation and purification of the final product are critical steps to obtain a high-purity compound. Several techniques can be employed:

Crystallization: Since this compound is a salt, it is often a crystalline solid. Cooling the reaction mixture or adding a less polar co-solvent can induce crystallization. The resulting crystals can then be collected by filtration. google.com

Extraction: If the product is soluble in an organic solvent and the byproducts are not, liquid-liquid extraction can be an effective purification method. acs.org

Chromatography: For highly pure samples or for separating mixtures of closely related derivatives, column chromatography can be utilized. ukessays.com Ion-exchange chromatography can also be a powerful tool for purifying quaternary ammonium (B1175870) salts. nih.gov

Precipitation: In some cases, adding a specific reagent can cause the desired salt to precipitate out of the solution, allowing for its separation. google.com

The selection of the optimal isolation technique will depend on the physical properties of the specific this compound derivative and the nature of any impurities present.

| Parameter | Condition | Rationale |

| Reactants | p-Nitrophenol and Tetrabutylammonium Hydroxide | Direct acid-base neutralization. thesciencehive.co.uknumberanalytics.com |

| Sodium p-nitrophenoxide and Tetrabutylammonium Bromide | Metathesis reaction. google.comgoogle.com | |

| Solvent | Alcohols (Methanol, Ethanol, Isopropanol) | Good solubility for reactants. reagecon.com |

| Water | Possible for metathesis reactions. google.comgoogle.com | |

| Temperature | Room Temperature to Gentle Heating | To ensure complete reaction. thesciencehive.co.uk |

| Isolation | Crystallization | Product is often a crystalline solid. google.com |

| Extraction | To separate from soluble byproducts. acs.org | |

| Chromatography | For high purity or separation of mixtures. ukessays.com |

Fundamental Mechanistic Investigations of Tetrabutylammonium P Nitrophenoxide Reactivity

Role as a Strong Base in Organic Transformations

The utility of Tetrabutylammonium (B224687) p-nitrophenoxide as a base stems from the properties of its constituent ions: the bulky, non-coordinating tetrabutylammonium cation and the basic p-nitrophenoxide anion. The large organic cation enhances the solubility of the salt in organic solvents, thereby increasing the effective basicity of the p-nitrophenoxide anion in these media.

Tetrabutylammonium phenoxides have been effectively employed as Lewis base catalysts in carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction. researchgate.net These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks.

In a key example, tetrabutylammonium phenoxide catalyzes the syn-selective aldol reaction between aldehydes and trimethylsilyl (B98337) enolates derived from ketones or thioesters. researchgate.net The reaction proceeds smoothly in solvents like tetrahydrofuran (B95107) (THF), affording the corresponding aldol products in high yields and with high syn-selectivity. researchgate.net The proposed mechanism involves the activation of the trimethylsilyl enolate by the phenoxide catalyst.

A plausible catalytic cycle begins with the interaction of the tetrabutylammonium phenoxide with the trimethylsilyl enolate. This interaction can lead to the formation of a more reactive enolate species and a trimethylsilyl phenoxide. The newly generated, highly reactive enolate then attacks the aldehyde at the carbonyl carbon, forming a new carbon-carbon bond and a tetracoordinate silicon intermediate. This intermediate subsequently collapses, releasing the aldol product and regenerating the active catalyst, allowing the cycle to continue.

The diastereoselectivity of these reactions is a critical aspect. Research has shown that the nature of the phenoxide catalyst can influence the stereochemical outcome. For instance, in aldol reactions utilizing trichlorosilyl (B107488) enolates of chiral methyl ketones, the stereochemical course is significantly controlled by the configuration of chiral phosphoramides used as catalysts. researchgate.net

| Reactants | Catalyst | Solvent | Product | Yield | Diastereoselectivity (syn:anti) |

| Aldehyde + Trimethylsilyl enolate | Tetrabutylammonium phenoxide | THF | Aldol adduct | High | High syn-selectivity |

| Aldehyde + Trimethylsilyl enolate | Tetrabutylammonium p-methoxyphenoxide | THF | Aldol adduct | High | High syn-selectivity |

The effectiveness of tetrabutylammonium p-nitrophenoxide as a base is intrinsically linked to its ability to generate reactive anions in solution. The bulky tetrabutylammonium cation, being poorly solvated in many organic solvents, forms a loose ion pair with the p-nitrophenoxide anion. This "naked" and highly reactive anion is then capable of deprotonating a wide range of carbon acids.

The generation of enolates from carbonyl compounds is a classic example. While traditional bases like sodium hydroxide (B78521) can establish an equilibrium with a small concentration of the enolate, the use of a soluble and strong base like a tetrabutylammonium salt of a phenoxide can drive the equilibrium further towards the formation of the enolate. This is particularly advantageous in reactions where a high concentration of the enolate is required to achieve a reasonable reaction rate and yield.

Furthermore, tetrabutylammonium salts of CH-acidic carbonyl compounds have been studied to understand their nature as either "real" carbanions or supramolecular assemblies. acs.org This research highlights the complex interplay between the cation, the anion, and the solvent in determining the reactivity of the generated anion.

Elucidation of Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium (B1175870) salts, such as this compound, are classic examples of phase transfer catalysts.

The core of phase transfer catalysis lies in the ability of the catalyst to transport a reactant across the phase boundary. In a typical scenario involving an aqueous and an organic phase, an anionic nucleophile residing in the aqueous phase is unable to react with an organic substrate in the organic phase due to phase incompatibility.

The tetrabutylammonium cation, with its lipophilic butyl groups, is soluble in the organic phase. When this compound is introduced, the tetrabutylammonium cation can exchange its p-nitrophenoxide anion for another anion from the aqueous phase at the interface. This newly formed ion pair, now soluble in the organic phase, transports the aqueous-phase anion into the organic medium where it can react with the substrate. After the reaction, the leaving group anion pairs with the tetrabutylammonium cation and can migrate back to the aqueous phase, thus completing the catalytic cycle.

The efficiency of this transport is influenced by several factors, including the lipophilicity of the quaternary ammonium cation and the nature of the anion being transported. The large surface area of the interface, often increased by vigorous stirring, plays a crucial role in facilitating this transport.

By facilitating the transport of reactants into a single phase, phase transfer catalysts dramatically increase the concentration of the reactive species in the vicinity of the substrate, leading to a significant enhancement in reaction rates. Reactions that would otherwise require harsh conditions or proceed at impractically slow rates can often be carried out under mild conditions with the aid of a phase transfer catalyst.

The selectivity of a reaction can also be improved. By bringing the nucleophile into the organic phase as a "naked" anion with a loosely associated counterion, its nucleophilicity is enhanced compared to its heavily solvated state in the aqueous phase. This can lead to cleaner reactions with fewer side products. The choice of the phase transfer catalyst, including the structure of the cation and the nature of the initial anion, can influence the selectivity of the reaction.

| Parameter | Influence on Phase Transfer Catalysis |

| Catalyst Structure | The lipophilicity of the quaternary ammonium cation affects its solubility in the organic phase and its ability to transport anions. |

| Stirring Rate | Increases the interfacial area between the phases, enhancing the rate of ion exchange and transport. |

| Solvent | The choice of the organic solvent can influence the solubility of the catalyst and the reactivity of the transported anion. |

| Temperature | Generally increases reaction rates, but can also affect the stability of the catalyst and the selectivity of the reaction. |

Nucleophilic Substitution (SN2) Reactions Involving p-Nitrophenoxide Anion

The p-nitrophenoxide anion itself is a competent nucleophile and can participate in nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group stabilizes the negative charge on the phenoxide, making it a weaker base but a better leaving group compared to the unsubstituted phenoxide. However, it is still sufficiently nucleophilic to attack electrophilic centers.

Non-steady-state kinetic studies have been instrumental in elucidating the mechanism of the SN2 reaction between the p-nitrophenoxide ion and methyl iodide. researchgate.netwikipedia.orgnih.govnih.gov These studies, some of which have utilized tetrabutylammonium as the counterion, have provided evidence that challenges the classical single-step model for this SN2 reaction in certain solvent systems. nih.gov

Research conducted in acetonitrile (B52724) containing water suggests that the reaction proceeds through a two-step mechanism involving a kinetically significant intermediate. researchgate.netnih.gov This finding deviates from the long-held view of a concerted process with a single transition state. The kinetic data, including initial rate constants and reaction half-lives, are consistent with a reversible consecutive second-order mechanism. nih.gov

The role of the counterion and the solvent has been a subject of detailed investigation. Studies comparing the reactivity of sodium p-nitrophenoxide with its tetrabutylammonium salt have been crucial in understanding the influence of ion pairing on the reaction kinetics. nih.gov The use of tetrabutylammonium as the counterion creates a "naked" p-nitrophenoxide anion in aprotic solvents, which can exhibit enhanced reactivity. organic-chemistry.org

| Reaction | Counterion | Solvent | Key Finding |

| p-Nitrophenoxide + Methyl Iodide | Tetrabutylammonium | Acetonitrile | Kinetic data supports a two-step SN2 mechanism. nih.gov |

| p-Nitrophenoxide + Methyl Iodide | Sodium | Acetonitrile/Water | Evidence for a kinetically significant intermediate. researchgate.netnih.gov |

| p-Nitrophenoxide + Halomethanes | Sodium | Acetone | Microsolvation of the ion pair enhances reactivity. organic-chemistry.org |

Non-Steady-State Kinetic Studies and Mechanistic Models

Classical kinetic studies often rely on the steady-state approximation, which assumes the concentration of reaction intermediates is constant. However, non-steady-state kinetic investigations have been crucial in elucidating more complex mechanisms involving this compound.

Influence of Counterions and Ion-Pairing Dynamics on Reaction Kinetics

The choice of counterion for the p-nitrophenoxide nucleophile is critical in determining its reactivity, particularly in aprotic solvents. The tetrabutylammonium cation ([TBA]+) is large, sterically hindered, and has a low charge density. This makes it a "non-coordinating" cation, meaning it forms loose ion pairs with the p-nitrophenoxide anion in solvents like acetonitrile. This loose association results in a more "naked" and highly reactive nucleophile compared to when smaller, more coordinating cations like sodium ([Na]+) are present.

Theoretical Approaches to Transition State Analysis

Understanding the intricate details of a chemical reaction requires characterizing its transition state—the highest energy point on the most favorable reaction path. researchgate.net Theoretical and computational chemistry provide powerful tools for this purpose. For reactions involving p-nitrophenoxide, methods like Density Functional Theory (DFT) are employed to model the structures and energies of reactants, products, and, most importantly, transition states. researchgate.net

These computational approaches allow for the investigation of:

Reaction Profiles: Mapping the potential energy surface of the reaction, including the energy barriers (activation energies) that determine the reaction rate.

Transition State Structures: Determining the precise geometric arrangement of atoms at the peak of the energy barrier. For instance, in an SN2 reaction, this would be the trigonal bipyramidal arrangement around the central carbon atom.

Solvent Effects: Simulating how solvent molecules interact with the reacting species and the transition state, which is crucial for reactions in solution.

While general in application, these theoretical methods are vital for interpreting experimental results, such as those from non-steady-state kinetics, by providing a molecular-level picture of the reaction pathway. researchgate.netresearchgate.net

Solvolysis Reactions and Solvent Effects on Reaction Pathways

The interaction of this compound and related species with the solvent is not passive but can actively modulate reaction rates and mechanisms.

Modulation of Solvolysis Rates and Mechanisms

Solvolysis, a reaction where the solvent acts as the nucleophile, is highly sensitive to the properties of the solvent. The hydrolysis of p-nitrophenyl acetate (B1210297) (PNPA), which produces the p-nitrophenoxide ion as a leaving group, serves as a model system. The rate-determining step is often the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. amazonaws.com

The solvent can influence this process in several ways:

Polarity and Protic/Aprotic Nature: Polar protic solvents like methanol (B129727) can stabilize the forming p-nitrophenoxide leaving group through hydrogen bonding, potentially accelerating the reaction. In the reaction involving tetrabutylammonium fluoride (B91410) (TBAF) in methanol, the solvent stabilizes the fluoride ion via intermolecular hydrogen bonding, which in turn generates the highly nucleophilic methoxide (B1231860) species that drives the reaction. amazonaws.com

Specific Solvent Interactions: The choice of solvent can dramatically alter reaction thermodynamics. Studies comparing the solvolysis of PNPA in ethyl acetate and cyclopentanone (B42830) under specific conditions revealed different responses to external stimuli, reflected in the activation parameters. researchgate.net

Table 1: Activation Parameters for the Solvolysis of p-Nitrophenyl Acetate in Different Solvents This interactive table summarizes thermodynamic data from studies on PNPA solvolysis, highlighting the solvent's impact.

| Solvent System | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Activation Free Energy (ΔG‡) | Note |

| Ethyl Acetate | Variable | Variable | Reduction of up to 4 kJ/mol observed under VSC | researchgate.net |

| Cyclopentanone | Small changes observed | Small changes observed | Small changes observed under VSC | researchgate.net |

Cooperative Vibrational Strong Coupling and Cavity Catalysis in Solution-Phase Reactions

A frontier in physical organic chemistry is the use of vibrational strong coupling (VSC) to alter chemical reactivity. This is achieved by placing the reaction solution within a Fabry-Pérot optical cavity. When the cavity's resonant frequency is tuned to a specific vibrational mode of the reactant molecules, new hybrid light-matter states called vibro-polaritons are formed, which can alter the reaction's potential energy surface.

In the case of the solvolysis of p-nitrophenyl acetate (PNPA), a remarkable catalytic effect has been reported. nih.govresearchgate.net By tuning an optical microfluidic cavity to the C=O vibrational stretching mode present in both the reactant (PNPA) and the solvent (ethyl acetate), the reaction rate was accelerated by an order of magnitude. amazonaws.comnih.gov This phenomenon is termed "cooperative VSC" because the abundant solvent molecules are the ones primarily coupled to the cavity mode, and this effect is transferred to the reactant molecules. researchgate.net The rate of the reaction was found to follow an exponential relationship with the coupling strength of the solvent. researchgate.net

However, it is important to note that the field is still developing, and the reproducibility of these effects has been a subject of discussion. One study attempting to replicate the ten-fold rate increase in PNPA hydrolysis under VSC did not observe the significant catalysis, suggesting that the phenomenon may be sensitive to experimental details that are not yet fully understood. nih.gov

Hydrogen Bonding Interactions and Their Mechanistic Implications

Hydrogen bonding plays a profound role in the reactivity of p-nitrophenoxide and related reactions. The p-nitrophenoxide anion is a potent hydrogen bond acceptor.

In protic solvents like methanol, hydrogen bonding from the solvent can stabilize the negative charge on the oxygen atom of the p-nitrophenoxide ion. This stabilization can be critical, for example, in its role as a leaving group during a solvolysis reaction. A more stabilized leaving group generally leads to a faster reaction.

Furthermore, hydrogen bonding can be crucial for activating the nucleophile. In the solvolysis of PNPA using tetrabutylammonium fluoride (TBAF) in methanol, the fluoride ion's ability to abstract a proton from methanol to generate the reactive methoxide nucleophile is facilitated by the stabilization of the fluoride ion through intermolecular hydrogen bonding with the solvent molecules. amazonaws.com This demonstrates that hydrogen bonding interactions within the reaction medium are not merely a background effect but can be a central mechanistic feature, directly enabling the key bond-forming and bond-breaking steps of the reaction.

Assessment of Ion-to-Dipole vs. Ionic Bonding Paradigms

The nature of the interaction between the tetrabutylammonium cation and the p-nitrophenoxide anion in solution is a critical determinant of the compound's reactivity. This relationship can exist along a spectrum from a purely ionic, charge-separated state to a more associated ion pair, where ion-to-dipole interactions become significant. The specific paradigm that dominates is heavily influenced by the surrounding solvent environment.

The large, non-polar nature of the tetrabutylammonium cation means that its interactions with the p-nitrophenoxide anion are not simple electrostatic attractions between point charges. scbt.com The bulky butyl groups create a hydrophobic shield around the positive nitrogen center, which modulates the ionic interaction. scbt.com In solvents with high dielectric constants, the salt tends to exist as dissociated ions, each solvated by solvent molecules. However, in less polar, organic solvents, the propensity for ion pairing increases significantly.

Conductivity studies of various tetrabutylammonium salts in organic solvents have demonstrated the prevalence of ion association. researchgate.net For instance, measurements of tetrabutylammonium hexafluorophosphate (B91526) in solvents with low dielectric constants show considerable ion pairing. researchgate.net This behavior is expected to be similar for this compound. The association of the ions into a pair can be considered a move from a purely ionic interaction to one with a significant ion-to-dipole character, where the charged phenoxide ion interacts with the dipole of the large, polarizable tetrabutylammonium cation.

The formation of an ion pair can be described by the following equilibrium:

TBA⁺ + pNP⁻ ⇌ [TBA⁺pNP⁻]

Where TBA⁺ is the tetrabutylammonium cation and pNP⁻ is the p-nitrophenoxide anion. The extent of this equilibrium is quantified by the association constant (Kₐ), which is larger in less polar solvents.

The reactivity of the p-nitrophenoxide anion is directly impacted by its association state. In a dissociated state, the anion is more available to participate in reactions. However, when part of an ion pair, its nucleophilicity can be altered. The close proximity of the bulky tetrabutylammonium cation can sterically hinder the approach of reactants to the phenoxide oxygen.

Furthermore, the nature of the ion pair itself can vary. In a "contact ion pair," the ions are in direct contact, and the interaction is more akin to a polarized covalent bond. In a "solvent-separated ion pair," one or more solvent molecules are interspersed between the cation and anion, leading to a weaker interaction that is closer to the purely ionic paradigm. The specific arrangement is highly dependent on the solvent's ability to solvate the individual ions.

Kinetic studies on the alkaline hydrolysis of p-nitrophenyl acetate, which produces the p-nitrophenoxide ion, have highlighted the profound effect of the solvent on reaction rates. scholaris.ca The rate of this reaction changes dramatically with the composition of dimethyl sulfoxide (B87167) (DMSO)-water mixtures, indicating a strong influence of the medium on the transition state. scholaris.ca While this study does not directly involve tetrabutylammonium, it underscores the sensitivity of the p-nitrophenoxide system to its environment, which is a key factor in the balance between ion-to-dipole and ionic bonding paradigms.

The following table summarizes the expected trend in the nature of the interaction between the tetrabutylammonium cation and the p-nitrophenoxide anion in different solvent types.

| Solvent Type | Dielectric Constant | Predominant Interaction Paradigm | Expected Reactivity of p-Nitrophenoxide |

| Polar Protic (e.g., Water, Methanol) | High | Primarily Ionic (Dissociated Ions) | High (Solvated, accessible anion) |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | High to Moderate | Mix of Ionic and Ion-to-Dipole (Solvent-separated ion pairs) | Moderate to High |

| Non-polar (e.g., Toluene, Dioxane) | Low | Primarily Ion-to-Dipole (Contact Ion Pairs) | Low (Sterically hindered, associated anion) |

This table represents a generalized trend. Actual behavior can be influenced by specific solvent-ion interactions.

Further detailed research, including spectroscopic (UV-Vis, NMR) and conductometric studies specifically on this compound in a range of solvents, would be invaluable to more precisely quantify the association constants and to probe the microscopic structure of the ion pairs. Such studies would provide a more definitive assessment of the prevailing bonding paradigm under various conditions and its direct consequence on the compound's reactivity.

Catalytic Applications and Methodological Advancements Utilizing Tetrabutylammonium P Nitrophenoxide

Application as a Phase Transfer Catalyst in Diverse Organic Syntheses

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgnih.gov A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports an anionic reactant from the aqueous phase into the organic phase where the organic substrate is located, thereby enabling the reaction to proceed. operachem.com The catalyst functions by forming an ion pair with the aqueous reactant anion, which possesses sufficient lipophilicity due to the alkyl chains on the cation to be soluble in the organic medium. operachem.com

Tetrabutylammonium (B224687) p-nitrophenoxide serves as a classic example of such a catalyst. The tetrabutylammonium cation, with its four butyl groups, provides the necessary organophilicity to transport the associated p-nitrophenoxide anion or to exchange it for another reactive anion at the phase interface. operachem.com This process allows for reactions to be conducted under mild, heterogeneous conditions, often with enhanced reaction rates and yields, while avoiding the need for expensive, anhydrous, or polar aprotic solvents.

Synthetic Utility in Pharmaceutical and Agrochemical Intermediates

The principles of phase transfer catalysis are widely exploited in the industrial synthesis of fine chemicals, including intermediates for the pharmaceutical and agrochemical sectors. wikipedia.orgnih.gov The synthesis of these complex molecules often involves nucleophilic substitution, alkylation, or condensation reactions between an organic-soluble substrate and an inorganic, water-soluble nucleophile or base. nih.gov

Tetrabutylammonium salts are frequently employed in these contexts. For instance, the synthesis of ethers, esters, and nitriles via Williamson ether synthesis, esterification, or cyanation reactions can be significantly accelerated using PTC. Suppliers of specialty chemicals list Tetrabutylammonium p-nitrophenoxide for use in the development and production of pharmaceutical and agrochemical intermediates, underscoring its role in these fields. The application of PTC technology allows for more economical and environmentally benign manufacturing processes, a key consideration in industrial chemistry. wikipedia.org

Enantioselective Catalysis through Chiral Auxiliary Principles

A significant advancement in phase transfer catalysis is the development of asymmetric or enantioselective PTC. This is typically achieved by using a chiral catalyst, where the cation itself is chiral. nih.gov While the tetrabutylammonium cation is achiral, the principle of enantioselective PTC is relevant. In this methodology, a chiral, non-racemic quaternary ammonium salt is used, where the nitrogen atom is a stereocenter or, more commonly, the cation possesses chiral substituents.

When this chiral cation forms an ion pair with a prochiral nucleophile and transports it into the organic phase, the close association within the ion pair creates a chiral environment around the nucleophile. As the nucleophile reacts with a prochiral electrophile, the chiral catalyst influences the direction of attack, leading to the preferential formation of one enantiomer of the product over the other. This strategy has been successfully applied to a variety of reactions, including alkylations, Michael additions, and aldol (B89426) reactions, to produce chiral molecules with high enantiomeric excess.

Lewis Base Catalysis and Activation Strategies

Beyond its role in phase transfer catalysis, the p-nitrophenoxide anion component of this compound is a key player in Lewis base catalysis. A Lewis base can activate a substrate by donating a pair of electrons. In the context of the reactions discussed below, the p-nitrophenoxide anion plays a critical role not as the primary Lewis base catalyst that activates the substrate, but as a facilitator of the catalytic cycle, particularly in acyl ammonium catalysis.

Michael Addition Reactions and Stereocontrol

A novel concept in α,β-unsaturated acyl ammonium catalysis utilizes the p-nitrophenoxide anion to facilitate catalyst turnover. nih.govnih.govresearchgate.net In this strategy, an α,β-unsaturated p-nitrophenyl ester is used as the substrate. A tertiary amine Lewis base, such as an isothiourea, acylates the ester to form a reactive α,β-unsaturated acyl ammonium intermediate. nih.govosti.gov This intermediate then reacts with a nucleophile in a Michael addition.

The key step involves the p-nitrophenoxide anion that is released during the initial acylation. nih.gov This anion is sufficiently basic to deprotonate the incoming nucleophile (e.g., a nitroalkane) or to facilitate the final catalyst turnover step. nih.gov Specifically, the p-nitrophenoxide attacks the acylated catalyst after the Michael addition has occurred, releasing the final product and regenerating the Lewis base catalyst, allowing it to re-enter the catalytic cycle. nih.govosti.gov This methodology has been successfully applied to the enantioselective isothiourea-catalyzed Michael addition of nitroalkanes to α,β-unsaturated p-nitrophenyl esters, achieving high yields and excellent enantioselectivities. nih.govresearchgate.net

| Substrate | Catalyst | Nucleophile | Yield (%) | Enantiomeric Ratio (er) |

| α,β-Unsaturated p-nitrophenyl ester | Isothiourea | Nitroalkane | up to 79 | up to 99:1 |

| This interactive table summarizes the results of enantioselective Michael additions where p-nitrophenoxide facilitates catalyst turnover. nih.gov |

Aldol Reactions and Polypropionate Synthesis

Lewis base catalysis is a recognized strategy for promoting aldol reactions and constructing complex polypropionate structures, which are common motifs in natural products. nih.gov For instance, Lewis base catalyzed aldol-equivalent reactions have been developed for the synthesis of fragments of macrolides like erythronolide B. nih.gov The fundamental process of an aldol reaction involves the nucleophilic addition of an enol or enolate to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com

In a Lewis base catalyzed scenario, the catalyst can activate a silyl (B83357) enol ether (in a Mukaiyama-type aldol reaction) or other enol equivalent. nih.gov While direct catalysis of aldol reactions by this compound is not extensively documented, the established ability of the p-nitrophenoxide anion to act as a proton shuttle and facilitate catalyst turnover in related C-C bond-forming reactions suggests its potential applicability. The basicity of the phenoxide could play a role in enolate generation or in assisting a key proton transfer step within a catalytic cycle designed for aldol-type transformations, particularly in the synthesis of complex polypropionate chains. nih.gov

Catalyst Turnover Mechanisms in Acyl Ammonium Catalysis

The mechanism of catalyst turnover is crucial for the efficiency of any catalytic process. In the context of α,β-unsaturated acyl ammonium catalysis, the p-nitrophenoxide anion provides a distinct advantage. nih.govnih.gov The catalytic cycle can be described as follows:

Catalyst Acylation: A Lewis base catalyst (e.g., isothiourea) reacts with an α,β-unsaturated p-nitrophenyl ester substrate. This step is typically rapid and reversible, forming the α,β-unsaturated acyl ammonium intermediate and releasing the p-nitrophenoxide anion. nih.govosti.gov

Nucleophilic Attack: A nucleophile (e.g., a nitroalkane) adds to the C3 position (Michael addition) of the activated acyl ammonium intermediate.

Protonation/Tautomerization: The resulting enolate intermediate is protonated. The p-nitrophenoxide, or the corresponding p-nitrophenol, can be involved in this proton transfer step. nih.gov

Catalyst Turnover: The p-nitrophenoxide anion attacks the carbonyl group of the modified acyl ammonium intermediate. This step releases the final Michael addition product and regenerates the free Lewis base catalyst, which can then initiate another cycle. nih.gov

Transition Metal-Catalyzed Coupling Reactions

This compound has been investigated as a component in transition metal-catalyzed reactions, where it can potentially act as a nucleophilic partner or a soluble, reactive phenoxide source. The large, non-coordinating tetrabutylammonium cation can enhance the nucleophilicity of the p-nitrophenoxide anion in organic solvents, making it an attractive reagent for coupling processes.

Palladium-Catalyzed C-O Coupling Processes

While palladium catalysis is a cornerstone of modern C-O bond formation, specific, detailed research outlining the direct application of this compound in these processes is not extensively documented in readily available scientific literature. The general mechanism for palladium-catalyzed C-O coupling, often a variant of the Buchwald-Hartwig amination, involves the reaction of an aryl halide or triflate with an alcohol or a phenoxide. In principle, this compound could serve as the phenoxide source in such reactions.

The hypothetical reaction would involve the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the p-nitrophenoxide anion and subsequent reductive elimination to form the desired diaryl ether and regenerate the palladium(0) catalyst. The selection of appropriate ligands and reaction conditions would be critical to achieving efficient catalysis. However, without specific research studies, a detailed discussion and data tables on this particular application cannot be provided.

Copper-Mediated C-N Cross-Coupling Reactions

Copper-mediated C-N cross-coupling, or the Ullmann condensation, is a classical and still widely used method for the formation of carbon-nitrogen bonds. Similar to the case with palladium catalysis, the specific use of this compound in these reactions is not a prominent feature in the existing chemical literature. Typically, these reactions involve the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base.

Theoretically, the p-nitrophenoxide anion from this compound could act as a leaving group in a nucleophilic aromatic substitution pathway or influence the catalytic cycle in other ways. However, the more common role for phenoxides in such contexts is as a ligand or a base, rather than a primary coupling partner for C-N bond formation. Due to the absence of dedicated research on the utility of this compound in copper-mediated C-N cross-coupling, a detailed analysis and presentation of research findings are not possible at this time.

Spectroscopic and Crystallographic Investigations of Tetrabutylammonium P Nitrophenoxide Structures and Interactions

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a powerful lens through which the behavior of tetrabutylammonium (B224687) p-nitrophenoxide can be observed in both solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular structure, bonding, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Studies of Solution-Phase Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For tetrabutylammonium p-nitrophenoxide, ¹H NMR provides distinct signals for both the cation and the anion, with their chemical shifts being sensitive to the solvent environment and ion-pairing effects.

The ¹H NMR spectrum of the tetrabutylammonium cation is characterized by a set of multiplets corresponding to the four chemically non-equivalent methylene (B1212753) groups and the terminal methyl groups of the butyl chains. chemicalbook.comchemicalbook.com In a typical deuterated chloroform (B151607) (CDCl₃) solution, these signals appear in the upfield region of the spectrum. The protons of the methylene group adjacent to the nitrogen atom (α-CH₂) are the most deshielded and typically resonate around 3.4 ppm. The subsequent methylene groups (β-CH₂ and γ-CH₂) appear as complex multiplets further upfield, generally between 1.4 and 1.8 ppm, while the terminal methyl protons (δ-CH₃) give rise to a triplet at approximately 1.0 ppm. chemicalbook.com

The p-nitrophenoxide anion exhibits a characteristic AA'BB' spin system for its aromatic protons. This results in two doublets in the downfield region of the spectrum. The protons ortho to the nitro group are expected to be more deshielded due to the electron-withdrawing nature of the NO₂ group, while the protons ortho to the phenoxide oxygen are relatively more shielded. The precise chemical shifts of these aromatic protons can be influenced by the degree of ion pairing with the tetrabutylammonium cation and the nature of the solvent.

| Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| Tetrabutylammonium α-CH₂ | ~ 3.4 | Triplet |

| Tetrabutylammonium β,γ-CH₂ | ~ 1.4 - 1.8 | Multiplet |

| Tetrabutylammonium δ-CH₃ | ~ 1.0 | Triplet |

| p-Nitrophenoxide Ar-H | Downfield region | Two Doublets |

| Note: The exact chemical shifts for the p-nitrophenoxide protons can vary depending on concentration and solvent. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding arrangements. The FTIR spectrum of this compound is a composite of the vibrational modes of the tetrabutylammonium cation and the p-nitrophenoxide anion.

The tetrabutylammonium cation displays characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The p-nitrophenoxide anion contributes several key bands. The most prominent of these are the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), which are typically observed in the regions of 1300-1350 cm⁻¹ and 1500-1530 cm⁻¹, respectively. The C-O stretching vibration of the phenoxide is also a significant feature, usually appearing around 1200-1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and a peak corresponding to the C-N stretching vibration is also anticipated. For solid p-nitrophenol, a related precursor, a peak at 1590 cm⁻¹ is attributed to the –N=O stretching vibration. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H stretch (Tetrabutylammonium) | 2800 - 3000 |

| Asymmetric NO₂ stretch (p-Nitrophenoxide) | 1500 - 1530 |

| Symmetric NO₂ stretch (p-Nitrophenoxide) | 1300 - 1350 |

| C-O stretch (p-Nitrophenoxide) | 1200 - 1300 |

| Aromatic C=C stretch (p-Nitrophenoxide) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The p-nitrophenoxide anion possesses a chromophore that absorbs strongly in the visible region, making it a vibrant yellow color in solution. This absorption is due to a π → π* electronic transition, which is sensitive to the solvent polarity and the nature of the counter-ion.

In an alkaline solution, where p-nitrophenol is deprotonated to form the p-nitrophenoxide ion, a strong absorption maximum (λmax) is observed at approximately 400 nm. researchgate.net This distinct absorption peak makes this compound an excellent indicator and a useful compound for monitoring reaction kinetics. For example, the reduction of the nitro group to an amino group leads to a decrease in the intensity of the 400 nm peak and the appearance of a new peak at a shorter wavelength, allowing for straightforward spectroscopic monitoring of the reaction progress.

| Compound/Ion | Solvent/Conditions | λmax (nm) | Electronic Transition |

| p-Nitrophenoxide ion | Alkaline aqueous solution | ~ 400 | π → π* |

X-ray Crystallography of this compound and Related Complexes

Analysis of Cation-Anion Interactions in the Solid State

In the solid state, the crystal structure of an ionic compound is governed by the need to maximize electrostatic attractions between oppositely charged ions and to pack the ions efficiently. In the case of this compound, the large, flexible tetrabutylammonium cation and the planar, polarizable p-nitrophenoxide anion would arrange themselves to optimize these interactions.

Hydrogen Bonding Networks and Supramolecular Architecture

While the tetrabutylammonium cation itself cannot act as a hydrogen bond donor, the p-nitrophenoxide anion has the potential to participate in hydrogen bonding if suitable donor groups are present, for instance from co-crystallized solvent molecules. More relevant to the pure compound are weak C-H···O and C-H···π interactions.

Reinterpretation of Established Interaction Models

The classical representation of this compound often depicts a simple electrostatic interaction between the bulky tetrabutylammonium cation and the p-nitrophenoxide anion. This model, while foundational, is increasingly viewed as an oversimplification. Contemporary studies point towards a more distributed and multifaceted interaction landscape, challenging the long-held assumptions about the dominant forces at play.

A key aspect of this reinterpretation revolves around the delocalization of the negative charge on the p-nitrophenoxide anion. Spectroscopic investigations, particularly infrared and Raman spectroscopy, provide evidence that the negative charge is not solely localized on the phenoxide oxygen. Instead, it is delocalized across the nitro group and the aromatic ring. This charge delocalization has profound implications for the nature of the interaction with the tetrabutylammonium cation.

Interactive Data Table: Re-evaluated Interaction Contributions

| Interaction Type | Classical Model Emphasis | Reinterpreted Model Contribution | Supporting Evidence |

| Ion Pairing | Dominant electrostatic attraction | Component of a broader interaction field | Spectroscopic shifts indicating charge delocalization |

| C-H···O Interactions | Considered weak and secondary | Significant directional influence on crystal packing | Crystallographic data showing specific short contacts |

| Cation-π Interactions | Largely overlooked | Contribution to lattice stabilization | Computational modeling and analysis of crystal packing |

| Charge-Transfer | Not typically considered | Potential minor contribution to color and electronic properties | UV-Vis spectroscopy and theoretical calculations |

Detailed Research Findings:

Furthermore, the planar nature of the p-nitrophenoxide anion and the large, non-polar surface of the tetrabutylammonium cation create an environment conducive to cation-π interactions. While traditionally more challenging to probe experimentally, computational studies and high-resolution crystallographic data suggest that the interaction between the positively charged nitrogen center of the cation and the π-electron cloud of the aromatic ring of the anion is a non-negligible stabilizing force.

This reinterpretation moves away from a simplistic, localized ion-pair model to one that embraces a more holistic view of intermolecular forces. The crystal structure of this compound is now better understood as a finely tuned balance of electrostatic attraction, a distributed network of weak hydrogen bonds, and cation-π interactions. This revised understanding is crucial for accurately predicting the material's properties and for the rational design of new materials based on similar ion-pair motifs.

Theoretical and Computational Chemistry Studies on Tetrabutylammonium P Nitrophenoxide Systems

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the p-nitrophenoxide anion, computational methods like Density Functional Theory (DFT) have been employed to investigate its electronic structure. These studies, often in conjunction with analyses of p-nitrophenol, show that the negative charge is delocalized across the phenoxide oxygen and the nitro group through the benzene (B151609) ring. The resonance structures illustrate this charge distribution, with significant electron density on the oxygen atoms of both the phenoxy and nitro groups. This delocalization is key to its chemical behavior and spectroscopic properties.

The tetrabutylammonium (B224687) cation, in contrast, is a large, non-polar species. Computational studies, including natural population analysis, show that the positive charge is distributed among the hydrogen atoms of the carbon atoms adjacent to the central nitrogen atom. The bulky butyl groups sterically shield the positive charge, influencing its interactions with solvents and counter-ions.

A full quantum chemical calculation on the tetrabutylammonium p-nitrophenoxide ion pair would be necessary to determine the precise charge distribution and electronic structure of the combined system, accounting for the electrostatic interactions and any charge transfer between the cation and anion.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Frontier molecular orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the p-nitrophenoxide anion, the HOMO is typically associated with the delocalized π-system and the negatively charged oxygen, making it a good nucleophile. The LUMO is associated with the antibonding orbitals of the nitro group and the aromatic ring, indicating its potential to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity.

Theoretical studies on related nitrophenols have used time-dependent DFT to characterize excited states and absorption spectra. For the p-nitrophenoxide anion, the HOMO-LUMO gap influences its color and photochemical reactivity. The addition of the electron-withdrawing nitro group lowers the energy of the LUMO, affecting the electronic transitions.

An FMO analysis of the complete this compound system would reveal how the presence of the bulky, non-polar cation influences the energy levels of the p-nitrophenoxide anion's frontier orbitals, which could modulate its reactivity in different chemical environments.

Computational Modeling of Solvation and Ion-Pairing Effects

The behavior of ions in solution is heavily influenced by solvation and ion-pairing. Molecular dynamics (MD) simulations have been a key tool in studying the tetrabutylammonium cation in aqueous solutions. These simulations show that TBA⁺ acts as a surface-active agent due to its hydrophobic alkyl chains. acs.org Water molecules are found to penetrate between the hydrocarbon arms of the cation. rsc.org

The nature of the anion significantly affects the properties of tetrabutylammonium-based ionic liquids, including their thermal stability and vapor pressure. mdpi.com Computational studies on ion pairing between TBA⁺ and various anions show that intimate ion pairs can form, especially in less polar solvents. nih.gov The specific interaction between the TBA⁺ cation and the p-nitrophenoxide anion would depend on the solvent environment, with different degrees of solvent-separated and contact ion pairs being possible. The bulky nature of the TBA⁺ cation can influence the solubility and reactivity of the p-nitrophenoxide anion by modulating its solvation shell.

Prediction and Characterization of Reaction Transition States and Intermediates

Computational chemistry allows for the prediction and characterization of high-energy, transient species like transition states and reaction intermediates. For reactions involving the p-nitrophenoxide anion, such as nucleophilic aromatic substitution or its role as a leaving group, computational methods can map out the reaction pathway. For instance, in the reduction of p-nitrophenol to p-aminophenol, the p-nitrophenolate ion is a key intermediate. researchgate.net The mechanism involves the adsorption of the p-nitrophenolate ion onto a catalyst surface. researchgate.net

Theoretical calculations can determine the geometry and energy of the transition state for such reactions, providing insight into the reaction kinetics. While general principles of these reactions are understood, specific calculations for reactions where this compound is a reactant are not documented in the available literature. Such studies would need to consider the role of the TBA⁺ cation, which could influence the transition state energy through electrostatic interactions or by altering the solvation environment.

Molecular Dynamics Simulations for Dynamic Behavior and Interaction Energies

Molecular dynamics (MD) simulations provide a window into the time-dependent behavior of molecular systems. Extensive MD simulations have been performed on aqueous solutions of tetrabutylammonium halides. rsc.orgmdpi.comaip.org These studies reveal details about the interfacial structure, ion hydration, and ion-ion interactions. It has been shown that both the hydrophobic TBA⁺ cations and polarizable anions tend to accumulate at the solution surface. acs.org

Applications of Tetrabutylammonium P Nitrophenoxide in Advanced Materials Science and Electrochemistry

Tetrabutylammonium (B224687) p-nitrophenoxide is a quaternary ammonium (B1175870) salt that has found utility in specialized areas of materials science and electrochemical research. Its unique structure, combining a large, lipophilic cation (tetrabutylammonium, TBA⁺) with an electrochemically active anion (p-nitrophenoxide), underpins its specific applications.

Applications in Analytical and Environmental Chemistry

Development of Advanced Analytical Methodologies

The unique characteristics of tetrabutylammonium (B224687) p-nitrophenoxide lend themselves to the development of novel analytical techniques. The tetrabutylammonium (TBA+) cation is a well-established phase-transfer agent, facilitating the movement of ions and molecules between immiscible liquid phases, such as from an aqueous solution into an organic solvent. nih.gov This property is crucial in various analytical methods that require the extraction and concentration of analytes.

Research has shown that the ion-association extraction of nitrophenolate ions with the tetrabutylammonium ion is a viable analytical approach. researchgate.net This process involves the formation of an ion pair between the tetrabutylammonium cation and the nitrophenolate anion, which can then be transferred into a non-polar medium. researchgate.net Such methodologies are often studied using techniques like capillary zone electrophoresis to understand the distribution of the ion-associates. researchgate.net While much of the literature focuses on the analytical quantification of the tetrabutylammonium cation itself due to its use as a phase-transfer catalyst in processes like PET radiochemistry, the principles underlying its behavior are applicable to the development of broader analytical methods. nih.govresearchgate.net

Techniques for Metal Ion Detection and Quantification

While direct applications of tetrabutylammonium p-nitrophenoxide for metal ion detection are not extensively documented, the components of the compound are relevant to this field. The tetrabutylammonium cation is often used as an electrolyte in electrochemical methods for detecting heavy metal ions. For instance, tetrabutylammonium perchlorate (B79767) has been used as a supporting electrolyte in the development of modified electrodes for the detection of cadmium(II), lead(II), copper(II), and mercury(II) ions. mdpi.com

The general principle involves a ligand that complexes with the metal ion, and the tetrabutylammonium salt provides the necessary conductivity for the electrochemical measurement. mdpi.com Although not directly involving p-nitrophenoxide, these studies highlight the utility of tetrabutylammonium salts in creating sensitive and selective electrochemical sensors for heavy metals. The development of such sensors is a significant area of research aimed at addressing the need for low-cost, effective monitoring of environmental contaminants.

| Metal Ion | Detection Method | Role of Tetrabutylammonium Salt |

| Cadmium (II) | Electrochemical Sensing | Supporting Electrolyte |

| Lead (II) | Electrochemical Sensing | Supporting Electrolyte |

| Copper (II) | Electrochemical Sensing | Supporting Electrolyte |

| Mercury (II) | Electrochemical Sensing | Supporting Electrolyte |

Utilization as a pH Indicator in Chemical Analysis

The p-nitrophenoxide component of this compound is the conjugate base of p-nitrophenol, a well-known acid-base indicator. The color of a solution containing p-nitrophenoxide is pH-dependent. In acidic solutions, the phenoxide ion is protonated to form p-nitrophenol, which is colorless. In alkaline solutions, the phenolic proton is removed, resulting in the yellow-colored p-nitrophenoxide ion.

The incorporation of the tetrabutylammonium cation allows for the use of p-nitrophenoxide as a pH indicator in non-aqueous or biphasic systems. The large, non-polar tetrabutylammonium ion facilitates the dissolution of the p-nitrophenoxide indicator in organic solvents. This enables the monitoring of pH changes in reaction media where traditional aqueous indicators would be unsuitable.

Contributions to Environmental Remediation Technologies

The principles of ion-pair extraction using tetrabutylammonium salts have significant implications for environmental remediation, particularly in the treatment of contaminated water and soil.

Extraction and Sequestration of Pollutants from Contaminated Media

The formation of an ion pair between the tetrabutylammonium cation and anionic pollutants, such as nitrophenolates, is a key mechanism for their removal from contaminated aqueous environments. researchgate.net This process, known as ion-pair extraction, can be employed to transfer these pollutants from water into an organic phase for subsequent treatment or disposal. researchgate.net This technique is a subset of broader remediation strategies like in-situ flushing, where a solution is used to mobilize contaminants. epa.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Tetrabutylammonium (B224687) p-nitrophenoxide has primarily been utilized as a critical tool in the study of reaction kinetics and mechanisms, particularly in the field of organic chemistry. A significant body of research has focused on its role in nucleophilic substitution reactions. For instance, detailed non-steady-state kinetic studies of the SN2 reaction between the p-nitrophenoxide ion (with tetrabutylammonium as the counter-ion) and methyl iodide in acetonitrile (B52724) have been instrumental. rsc.org These investigations have helped to elucidate complex reaction pathways and have ruled out alternative mechanisms like ion-pair dissociation, providing strong support for the non-steady-state hypothesis in these systems. rsc.org

The compound's utility stems from the properties of the tetrabutylammonium cation, which effectively solubilizes the p-nitrophenoxide anion in organic solvents. This facilitates the study of the anion's reactivity in a controlled, non-aqueous environment. The p-nitrophenoxide ion itself is an excellent chromophore, meaning its release or consumption can be easily monitored spectrophotometrically, which is a key feature in kinetic studies of aminolysis and other reactions. nih.gov

Furthermore, the principles governing the behavior of tetrabutylammonium salts are central to the field of phase-transfer catalysis (PTC). nih.govoperachem.com Although research often focuses on simpler tetrabutylammonium halides, the concepts are directly applicable. The large, non-polar tetrabutylammonium cation pairs with an anion (like p-nitrophenoxide), shuttling it from an aqueous phase to an organic phase where it can react with an organic substrate. theaic.org This "anion activation" occurs because the large size of the cation leads to a greater separation from the anion compared to smaller inorganic cations like Na+. This increased distance weakens the ion pairing, resulting in a more "naked" and, therefore, more reactive anion in the organic phase. operachem.com

Table 1: Key Research Contributions of Tetrabutylammonium p-Nitrophenoxide

| Research Area | Contribution | Key Findings |

| Reaction Kinetics | Model compound for SN2 reactions. | Provided evidence against ion-pair dissociation mechanisms and supported non-steady-state kinetics in acetonitrile. rsc.org |

| Mechanism Elucidation | Spectrophotometric probe. | The release of the p-nitrophenoxide ion is easily tracked to determine reaction rates and mechanisms, such as in the aminolysis of thionocarbonates. nih.gov |

| Phase-Transfer Catalysis | Exemplifies principles of anion activation. | Demonstrates how a large organic cation can increase the reactivity of an anion in an organic phase by creating a "naked" anion. operachem.com |

Emerging Research Avenues for this compound

While well-established in fundamental kinetic studies, new research avenues for this compound are emerging at the intersection of materials science and catalysis. One promising direction is its use as a probe or component in the development of novel catalytic systems. For example, its well-understood reactivity could be used to characterize the activity of new, more complex phase-transfer catalysts, such as those based on starburst-shaped quaternary ammonium (B1175870) salts or chiral catalysts for asymmetric synthesis. theaic.orgprinceton.edu

Another area of potential research is in the study of ionic liquids and deep eutectic solvents. The physicochemical properties of this compound could be investigated in these novel solvent systems to understand how the reaction environment affects fundamental processes like nucleophilicity and ion pairing. This could lead to the development of greener and more efficient chemical processes.

Furthermore, the compound could be employed in the development of chemical sensors. The distinct color of the p-nitrophenoxide anion makes it a potential candidate for colorimetric sensing applications. Research could focus on incorporating this or similar structures into polymer matrices or onto nanoparticle surfaces to create sensors that respond to specific analytes or changes in environmental conditions (e.g., pH, solvent polarity) through a measurable color change.

Potential for Novel Applications and Interdisciplinary Collaborations

The unique properties of this compound open the door to several novel applications that would benefit from interdisciplinary collaboration.

Advanced Materials and Polymer Science: Chemists could collaborate with materials scientists to incorporate the p-nitrophenoxide moiety into polymer backbones or as a counter-ion in ion-exchange resins. These materials could function as visual stress or strain sensors, where mechanical force could induce a chemical change leading to a colorimetric response. They could also be explored as active components in "smart" coatings that change color to indicate changes in environmental pH or exposure to certain chemicals.

Biochemical and Enzyme Kinetics: While its direct biological applications are limited, the compound could serve as a valuable tool in biochemical research. Collaborations between organic chemists and biochemists could involve using the reaction of p-nitrophenoxide with various substrates to probe the active sites of enzymes or to study enzyme inhibition mechanisms in non-aqueous or biphasic systems, mimicking biological membranes. Its distinct spectral properties allow for high-throughput screening of enzyme activity.

Environmental Chemistry and Sensing: Partnering with environmental engineers and analytical chemists could lead to the development of new environmental monitoring tools. For instance, systems based on the release of the p-nitrophenoxide ion could be designed for the rapid, colorimetric detection of specific pollutants or for studying the degradation kinetics of environmental contaminants. The principles of its transfer between phases are also relevant for understanding the transport of ionic pollutants in soil and water. nih.gov

These future directions highlight the potential for this compound to evolve from a specialized research chemical into a versatile component in advanced materials and analytical systems, driven by collaborations that bridge traditional scientific disciplines.

常见问题

Q. What synthetic methodologies are effective for preparing tetrabutylammonium p-nitrophenoxide?

this compound is typically synthesized via ion exchange or salt metathesis. A common approach involves reacting p-nitrophenol with a tetrabutylammonium hydroxide or halide (e.g., bromide or chloride) in a polar aprotic solvent like acetonitrile. For instance, tetrabutylammonium hydroxide (40 wt.% in H₂O) can deprotonate p-nitrophenol, forming the phenoxide salt . Reaction progress is monitored via pH titration or spectroscopic methods. Post-synthesis, purification via recrystallization or column chromatography ensures high purity.

Q. How can researchers characterize this compound?

Key characterization techniques include:

- ¹H NMR : To confirm the structure by observing shifts in aromatic protons (p-nitrophenoxide) and alkyl groups (tetrabutylammonium). For example, benzylic protons in coordinated phenoxide ligands show distinct downfield shifts upon complexation .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and ion pairing, especially in negative ion mode for the phenoxide anion .

- FT-IR : Identifies characteristic C-O⁻ and NO₂ stretching frequencies.

- Elemental Analysis : Confirms stoichiometry of the quaternary ammonium and phenoxide components.

Q. What safety precautions are critical when handling this compound?

While acute toxicity data are limited, general precautions include:

- Using PPE (gloves, goggles) to avoid inhalation or skin contact.

- Working in a fume hood to mitigate dust or vapor exposure.

- Storing in airtight containers away from acids, as protonation could release toxic p-nitrophenol .

Advanced Research Questions

Q. How does this compound facilitate reductive elimination in Pd(IV) complexes?

In Pd(IV) systems, this compound acts as a nucleophile, promoting C(sp³)–O bond formation. Studies show that mixing Pd(IV) precursors with the phenoxide ligand in CD₃CN induces rapid complexation, evidenced by ¹H NMR shifts (e.g., upfield Hb protons and downfield Ha protons). This suggests electron-rich Pd(IV) centers stabilize the intermediate, accelerating reductive elimination. The reaction proceeds quantitatively at 50°C, forming products confirmed by NOESY NMR and HRMS .

Q. What role does this compound play in phase-transfer catalysis (PTC)?

As a phase-transfer catalyst, the compound enhances interfacial reactions by shuttling anions (e.g., phenoxide) between immiscible phases. For example, in esterification or alkylation reactions, it increases the organic-phase concentration of reactive nucleophiles, improving reaction rates. The catalytic efficiency depends on the ammonium cation’s ability to stabilize the anion and reduce electrostatic repulsion at the interface .

Q. How do solvent systems influence the reactivity of this compound?

Solvent polarity and hydrogen-bonding capacity significantly impact reactivity:

- Polar aprotic solvents (e.g., acetonitrile) : Enhance ion dissociation, increasing nucleophilicity of the phenoxide anion .

- Deep eutectic solvents (DES) : Systems like tetrabutylammonium bromide/pyruvate (1:2 molar ratio) improve solubility and stabilize reactive intermediates, as shown in extraction studies of similar compounds .

Q. Can this compound be applied in material science or electrochemistry?